Methoxyisopropyl acetate, (R)-
CAS No.: 335203-11-7
Cat. No.: VC17075239
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 335203-11-7 |
|---|---|
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| IUPAC Name | [(2R)-1-methoxypropan-2-yl] acetate |
| Standard InChI | InChI=1S/C6H12O3/c1-5(4-8-3)9-6(2)7/h5H,4H2,1-3H3/t5-/m1/s1 |
| Standard InChI Key | LLHKCFNBLRBOGN-RXMQYKEDSA-N |
| Isomeric SMILES | C[C@H](COC)OC(=O)C |
| Canonical SMILES | CC(COC)OC(=O)C |
Introduction
Synthesis and Production Methods
Challenges in Enantiomer-Specific Synthesis
No peer-reviewed studies or patents detail the isolation or synthesis of (R)-methoxyisopropyl acetate. Industrial processes prioritize cost efficiency over enantiomeric purity, as the racemic mixture suffices for most solvent applications .
Applications in Industry and Technology
Solvent in Coatings and Inks
PGMEA’s dual solubility (polar esters and non-polar ethers) makes it ideal for high-performance coatings. It dissolves resins such as epoxy, acrylic, and polyurethane, enabling uniform film formation in automotive and industrial paints .
Electronics Manufacturing
In semiconductor lithography, PGMEA serves as a photoresist solvent. Its low metal ion content (<1 ppb) prevents contamination during silicon wafer processing . The (R)-enantiomer’s role, if any, remains unexplored.
Cosmetics and Personal Care
PGMEA functions as a viscosity-decreasing agent in nail polish, though its use is declining due to regulatory scrutiny. The European Chemicals Agency (ECHA) lists PGMEA as a skin irritant at concentrations >10% .
| Concentration (ppm) | Observed Effects | Source |
|---|---|---|
| 50–75 | Objectionable odor | |
| 150 | Eye/throat irritation | |
| 250 | Headache, lacrimation | |
| 750 | Extreme irritation | |
| 2050 | Severe respiratory discomfort |
Metabolism and Biodegradation
PGMEA is rapidly hydrolyzed to PGME in vivo, which is excreted unchanged or metabolized to propylene glycol . The (R)-enantiomer’s metabolic pathway is assumed identical to the (S)-form but lacks experimental validation.
Regulatory Status and Environmental Impact
Global Regulations
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EU: Classified as a Category 2 skin irritant under CLP Regulation (EC) No. 1272/2008 .
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US EPA: Listed on the Toxic Substances Control Act (TSCA) inventory; acceptable for industrial use with workplace exposure limits (50 ppm TWA) .
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Asia: Widely used in electronics manufacturing under strict emission controls .
Environmental Persistence
PGMEA’s half-life in air is <1 day due to photodegradation. Aquatic toxicity is low (LC₅₀ for fish: >100 mg/L), but its high water solubility (19.8 g/L) necessitates wastewater treatment .
Research Gaps and Future Directions
The absence of enantiomer-specific data for (R)-methoxyisopropyl acetate represents a critical research gap. Key priorities include:
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Enantioselective Synthesis: Developing chiral catalysts or chromatographic resolution methods.
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Toxicokinetics: Comparing (R)- and (S)-enantiomer metabolism in mammalian models.
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Applications in Chiral Chemistry: Exploring use as a solvent in asymmetric synthesis.
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